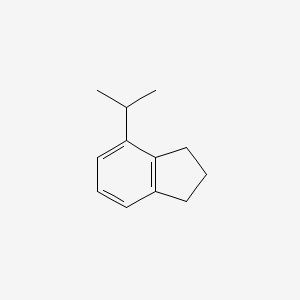

4-Isopropyl-2,3-dihydro-1H-indene

Description

Properties

Molecular Formula |

C12H16 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

4-propan-2-yl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |

InChI Key |

AUNDLLOFYWDKGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1CCC2 |

Origin of Product |

United States |

Preparation Methods

Optimization of Coupling Conditions

The catalytic system’s efficiency hinges on PEG400’s dual role as a solvent and stabilizer, which minimizes palladium aggregation and enhances substrate solubility. For isopropyl boronic acids, optimal conditions include 0.005 mol% Pd(OAc)2, 1.5 equivalents of boronic acid, and a 1:1 ratio of TBAB to substrate. Under these conditions, the coupling completes within 30 minutes, yielding 90% of the 4-isopropyl-2-methyl-1H-indanone intermediate.

Sequential Reduction and Dehydration

The indanone intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by dehydration with concentrated HCl to yield 4-isopropyl-2,3-dihydro-1H-indene. This two-step process achieves an overall yield of 85%, with purity confirmed by $$^1$$H NMR (δ 1.07 and 0.83 for isopropyl methyl groups).

Nitration-Reduction-Functionalization Sequence

The MDPI study outlines a nitration-reduction approach for synthesizing substituted dihydroindenes. Starting with 2,3-dihydro-1H-inden-1-one, nitration at position 4 using KNO3 in H2SO4 introduces a nitro group, which is subsequently reduced to an amine using SnCl2/HCl. The amine intermediate is alkylated with isopropyl iodide in the presence of K2CO3, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target compound.

Structural Validation

Key spectroscopic data include:

- $$^1$$H NMR (300 MHz, CDCl3): δ 2.24 (m, 5H, CH2 and CH3), 3.00 (t, 4H, 2 × CH2), 3.31 (s, 2H, CH2), 6.52 (s, 1H), 7.21 (s, 1H), 7.33 (s, 1H).

- ESI-MS: m/z [M + H]+ 222, consistent with the molecular formula C12H16.

Comparative Analysis of Synthetic Routes

The Suzuki coupling route offers superior scalability and functional group tolerance, whereas the nitration-reduction method provides precise control over substitution patterns. Cyclization techniques excel in yield but require pre-functionalized starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Isopropylindanone.

Reduction: 4-Isopropylindane.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives

- Key Findings :

- Derivatives with electron-donating groups (e.g., methoxy) on the B-ring exhibit superior antiproliferative activity. For example:

- Compound 12d (4-hydroxy-3-methoxyphenyl substitution): 78.82% inhibition at 0.1 mM .

- Compound 12q (2,3-dihydrobenzofuran-5-yl substitution): 83.61% inhibition at 0.1 mM .

4-Methyl-2,3-dihydro-1H-indene (CAS 824-22-6)

- Properties : Molecular weight 132.20, distinct fragmentation pattern in mass spectrometry (loss of methyl group to form m/z 117 ion) .

Diaporindenes A–D

- Structure : 2,3-dihydro-1H-indene fused with a 1,4-benzodioxan moiety .

- Activity : Inhibit nitric oxide production (IC50 = 4.2–9.0 μM), highlighting the role of fused heterocyclic systems in modulating bioactivity .

Receptor Selectivity and Functional Group Impact

Opioid Receptor Analogs

- Compound 4 (2,3-dihydro-1H-indene nucleus):

Fluorinated Derivatives

- 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene (American Elements):

5-Methyl-2,3-dihydro-1H-indene (CAS 874-35-1)

- Safety Data : Classified as hazardous; requires precautions during handling .

- Comparison : The isopropyl group in 4-isopropyl-2,3-dihydro-1H-indene may alter toxicity profiles due to increased lipophilicity.

N-(2,3-dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine

Q & A

Q. Mechanistic Insight :

- In , iodine’s polarizability facilitates oxidative addition in Pd-catalyzed reactions, whereas bromine requires higher temperatures.

Data Contradiction: How to resolve discrepancies in reported reaction yields for dihydroindene syntheses?

Answer:

Discrepancies often arise from:

- Catalyst source : Commercial Pd/C vs. lab-synthesized catalysts may vary in activity .

- Analytical methods : Impure intermediates can inflate yields if not rigorously characterized via NMR or GC-MS .

- Scaling effects : Milligram-scale reactions (e.g., 1 mmol in ) may underperform at larger scales due to heat transfer inefficiencies.

Q. Mitigation Strategies :

- Standardize catalyst batches and reaction monitoring (e.g., TLC).

- Report yields with purity-adjusted values (e.g., ≥95% by HPLC).

Advanced: What strategies enable enantioselective synthesis of chiral dihydroindene derivatives?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-configured amines in intermediates, as seen in (S)-5-iodo-dihydroindene derivatives .

- Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) with palladium to control stereochemistry during hydrogenation .

- Dynamic kinetic resolution : Applied in spirocyclic dihydroindene synthesis to access enantiomerically pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.